![molecular formula C16H18O2 B14712212 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane CAS No. 10446-42-1](/img/structure/B14712212.png)
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with a 2-methylhex-5-en-3-yn-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-(2-Methylhex-5-en-3-yn-2-yl)phenol, is synthesized through the reaction of 2-methylhex-5-en-3-yn-2-ol with phenol in the presence of a suitable catalyst.
Epoxidation Reaction: The phenoxy intermediate is then subjected to an epoxidation reaction using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene functionalities.
Reduction: Reduction reactions can target the oxirane ring, converting it to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Products include epoxides, diols, and carboxylic acids.
Reduction: The primary product is a diol.
Substitution: Substituted oxiranes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as cytochrome P450 and other oxidoreductases.
Pathways Involved: The compound can modulate oxidative stress pathways and inhibit specific enzymatic activities, leading to its bioactive effects.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-hexen-3-yn-2-ol: A precursor in the synthesis of the target compound.
4-(2-Methylhex-5-en-3-yn-2-yl)phenol: An intermediate in the synthetic route.
Epoxides: Other epoxide-containing compounds with similar reactivity.
Uniqueness: 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane is unique due to its combination of an oxirane ring with a phenoxy group substituted with an alkyne and alkene moiety. This structural feature imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
10446-42-1 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2-[[4-(2-methylhex-5-en-3-yn-2-yl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H18O2/c1-4-5-10-16(2,3)13-6-8-14(9-7-13)17-11-15-12-18-15/h4,6-9,15H,1,11-12H2,2-3H3 |
InChI-Schlüssel |
UVMLTYTYXMJXAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC=C)C1=CC=C(C=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




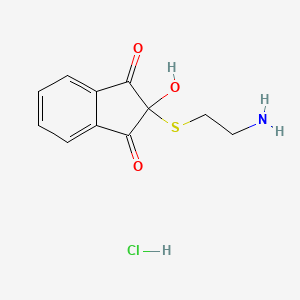
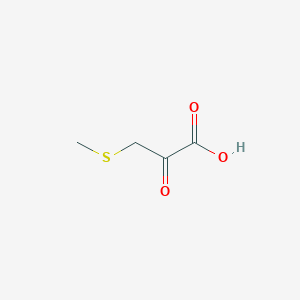
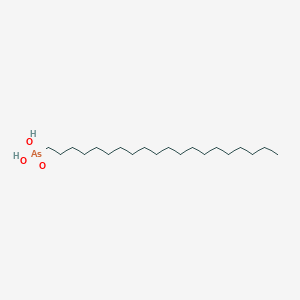

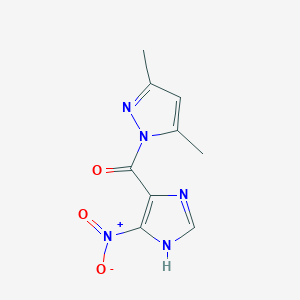

![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)



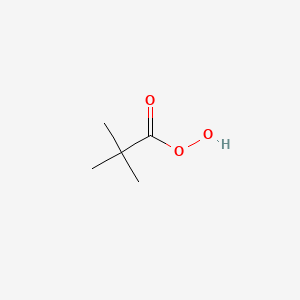
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
